2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide
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Overview
Description
2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is an organic compound with the molecular formula C8H7N3S It is characterized by the presence of a cyano group, a pyrrole ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The cyano group and thioamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- 2-Cyano-3-(1H-pyrrol-2-yl)-2-propenoic acid
Uniqueness
2-Cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is unique due to its combination of a cyano group, a pyrrole ring, and a thioamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide |
InChI |
InChI=1S/C8H7N3S/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4,11H,(H2,10,12)/b6-4+ |
InChI Key |
FRDNEMBFORGIQH-GQCTYLIASA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C(\C#N)/C(=S)N |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
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